

# An In-depth Technical Guide to 2-Chloro-6,8-dimethylquinoline

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## Compound of Interest

Compound Name: 2-Chloro-6,8-dimethylquinoline

Cat. No.: B599324

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CAS Number: 139719-23-6

## Section 1: Introduction and Overview

This technical guide provides a comprehensive overview of **2-Chloro-6,8-dimethylquinoline**, a substituted quinoline of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone in the synthesis of a wide array of biologically active compounds, and the specific substitution pattern of this molecule presents unique opportunities for derivatization and exploration of its pharmacological potential.<sup>[1]</sup>

The presence of a reactive chlorine atom at the 2-position makes it an excellent electrophilic partner for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The dimethyl substitution at positions 6 and 8 influences the molecule's lipophilicity and steric profile, which can have profound effects on its biological activity and pharmacokinetic properties.

This document serves as a technical resource, consolidating available information and providing expert insights into the synthesis, characterization, and potential applications of **2-Chloro-6,8-dimethylquinoline**.

## Section 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. While some experimental data for **2-Chloro-6,8-dimethylquinoline** is not readily available in published literature, we can infer and predict certain characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of **2-Chloro-6,8-dimethylquinoline**

Property	Value	Source
CAS Number	139719-23-6	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClN	[1]
Molecular Weight	191.66 g/mol	[1]
Appearance	Predicted: White to off-white solid	Inferred
Melting Point	Not available in literature	-
Boiling Point	Not available in literature	-
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.	Inferred

## Spectroscopic Profile (Predicted)

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of **2-Chloro-6,8-dimethylquinoline** and data from structurally related compounds. Experimental verification is required for confirmation.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the quinoline core will likely appear in the range of  $\delta$  7.0-8.5 ppm, with their splitting patterns dictated by their coupling with adjacent protons. The two methyl groups at positions 6 and 8 would likely appear as singlets in the upfield region, around  $\delta$  2.3-2.7 ppm.

<sup>13</sup>C NMR (Carbon Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons are expected to resonate in the  $\delta$  120-150 ppm region. The carbon bearing the chlorine atom (C2) would likely be found in the more downfield region of the aromatic signals. The carbons of the two methyl groups are expected to appear in the upfield region, typically between  $\delta$  15-25 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- C-H stretching (aromatic):  $\sim 3050-3100\text{ cm}^{-1}$
- C-H stretching (aliphatic, from methyl groups):  $\sim 2850-3000\text{ cm}^{-1}$
- C=C and C=N stretching (quinoline ring):  $\sim 1500-1650\text{ cm}^{-1}$
- C-Cl stretching:  $\sim 700-800\text{ cm}^{-1}$

MS (Mass Spectrometry): In a mass spectrum, the molecular ion peak ( $M^+$ ) for **2-Chloro-6,8-dimethylquinoline** would be expected at  $m/z$  191. The presence of a chlorine atom should also give rise to a characteristic  $M+2$  peak at  $m/z$  193, with an intensity of approximately one-third of the  $M^+$  peak, corresponding to the natural isotopic abundance of <sup>35</sup>Cl and <sup>37</sup>Cl.

## Section 3: Synthesis Methodology

The synthesis of **2-Chloro-6,8-dimethylquinoline** can be approached through several established methods for quinoline synthesis. A plausible and efficient route involves the chlorination of the corresponding 6,8-dimethylquinolin-2(1H)-one precursor. This method is widely used for the preparation of 2-chloroquinolines due to the commercial availability of the necessary starting materials and the generally high yields of the chlorination step.

## Proposed Synthetic Protocol

### Step 1: Synthesis of 6,8-Dimethylquinolin-2(1H)-one

This precursor can be synthesized via the Conrad-Limpach reaction, which involves the condensation of 3,5-dimethylaniline with an acetoacetic ester, followed by cyclization at high

temperature.

## Step 2: Chlorination of 6,8-Dimethylquinolin-2(1H)-one

The conversion of the quinolinone to the desired 2-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ).

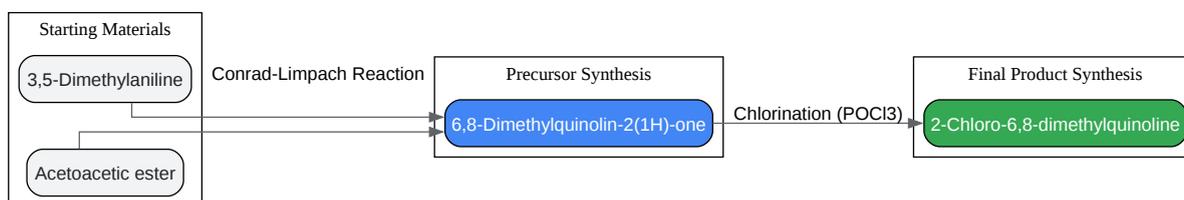
### Detailed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6,8-dimethylquinolin-2(1H)-one (1 equivalent).
- **Addition of Chlorinating Agent:** Carefully add phosphorus oxychloride ( $\text{POCl}_3$ ) (3-5 equivalents) to the flask. The reaction is often performed neat or in a high-boiling inert solvent.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess  $\text{POCl}_3$ .
- **Neutralization and Extraction:** Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is basic. The product will precipitate out or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **2-Chloro-6,8-dimethylquinoline**.

### Causality Behind Experimental Choices:

- The use of excess  $\text{POCl}_3$  ensures the complete conversion of the quinolinone to the chloroquinoline.

- Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- The quenching on ice is a crucial safety step to manage the exothermic reaction of  $\text{POCl}_3$  with water.
- Purification by column chromatography is essential to remove any unreacted starting material and by-products.



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**Caption:** Proposed synthetic workflow for **2-Chloro-6,8-dimethylquinoline**.

## Section 4: Applications in Drug Discovery and Research

The 2-chloroquinoline scaffold is a versatile building block in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The reactivity of the C2-chloro group allows for its displacement by various nucleophiles, enabling the synthesis of diverse libraries of compounds for biological screening.

Potential Therapeutic Areas:

- **Anticancer Agents:** Many quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.

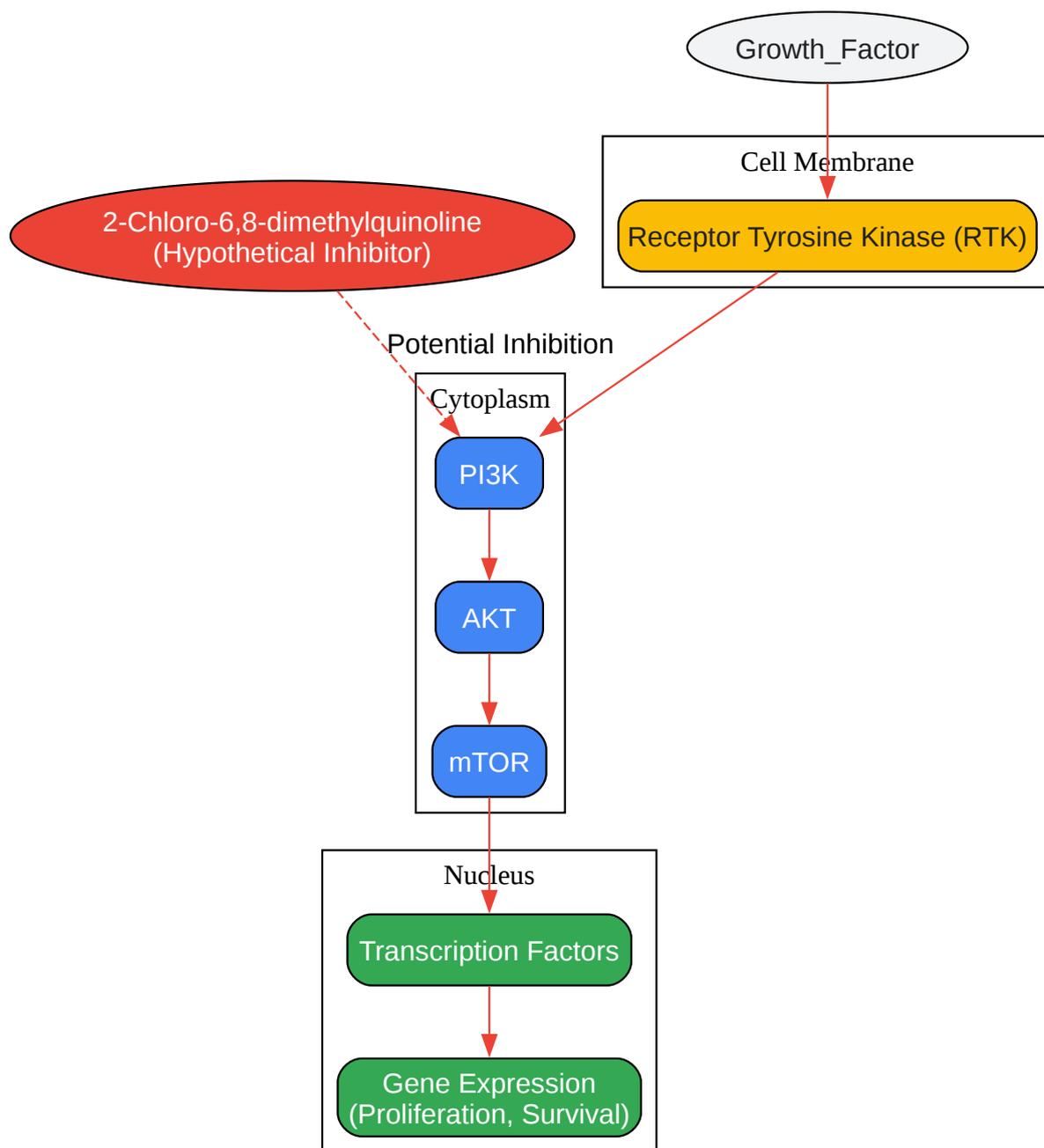
- **Antimicrobial and Antifungal Agents:** The quinoline ring system is found in several antimicrobial and antifungal drugs. The lipophilic nature of the dimethyl-substituted quinoline core may enhance its ability to penetrate microbial cell membranes.
- **Antiviral Activity:** Recent studies have highlighted the potential of 2-chloroquinoline derivatives as inhibitors of viral proteases, such as those from SARS-CoV-2.

## Hypothetical Experimental Workflow: Screening for Anticancer Activity

A primary screen for the anticancer potential of **2-Chloro-6,8-dimethylquinoline** would involve an in vitro cell viability assay, such as the MTT or MTS assay.

Step-by-Step Protocol:

- **Cell Culture:** Culture a panel of human cancer cell lines (e.g., breast, lung, colon cancer cell lines) in appropriate media and conditions.
- **Compound Preparation:** Prepare a stock solution of **2-Chloro-6,8-dimethylquinoline** in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
- **Cell Treatment:** Seed the cancer cells in 96-well plates and allow them to adhere overnight. Treat the cells with the various concentrations of the compound.
- **Incubation:** Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
- **Viability Assay:** Add the MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.
- **Data Analysis:** Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration and determine the  $IC_{50}$  (half-maximal inhibitory concentration) value.



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**Caption:** Hypothetical targeting of the PI3K/AKT/mTOR pathway by a quinoline derivative.

## Section 5: Safety, Handling, and Storage

As a chlorinated heterocyclic compound, **2-Chloro-6,8-dimethylquinoline** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Section 6: Conclusion and Future Directions

**2-Chloro-6,8-dimethylquinoline** (CAS No: 139719-23-6) is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its reactive chloro group and substituted quinoline core make it an attractive starting point for the synthesis of diverse chemical libraries.

Future research should focus on the experimental validation of its physicochemical and spectroscopic properties, as well as the comprehensive evaluation of its biological activities across various disease models. The synthesis and screening of a focused library of derivatives will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development.

## Section 7: References

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